N-(5-chloro-2-methoxyphenyl)decanamide

Description

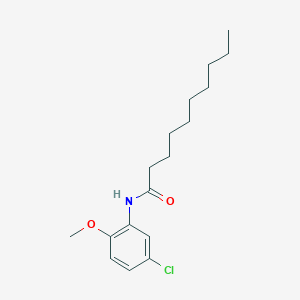

N-(5-Chloro-2-methoxyphenyl)decanamide is a synthetic amide derivative characterized by a decanoyl chain (C10) linked to a 5-chloro-2-methoxyaniline moiety. The 5-chloro-2-methoxyphenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding via halogen and methoxy interactions . The decanamide chain may influence solubility, membrane permeability, and metabolic stability compared to shorter-chain or heterocyclic derivatives.

Properties

Molecular Formula |

C17H26ClNO2 |

|---|---|

Molecular Weight |

311.8 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)decanamide |

InChI |

InChI=1S/C17H26ClNO2/c1-3-4-5-6-7-8-9-10-17(20)19-15-13-14(18)11-12-16(15)21-2/h11-13H,3-10H2,1-2H3,(H,19,20) |

InChI Key |

MWCXFOPKCHKJJJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(5-chloro-2-methoxyphenyl)decanamide and its analogs:

Key Observations:

Structural Variations and Bioactivity: Sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) exhibit broad biological activities, including anticonvulsant and antibacterial effects, attributed to the sulfonamide group’s electronegativity and hydrogen-bonding capacity . Oxadiazole derivatives (e.g., N-(5-chloro-2-methoxyphenyl)-4-(oxadiazolyl)butanamide) show enhanced lipoxygenase inhibition due to the heterocyclic ring’s electron-withdrawing effects and conformational rigidity . However, this may reduce aqueous solubility, necessitating formulation optimization.

Synthetic Routes: Sulfonamides are typically synthesized via nucleophilic substitution between anilines and sulfonyl chlorides under basic conditions . Decanamide derivatives would require coupling of 5-chloro-2-methoxyaniline with decanoyl chloride, analogous to methods used for palmitamide or acetamide analogs (e.g., CETYL-PO hydroxyethyl decanamide in ) .

Structure-Activity Relationships (SAR) :

- Substituent Effects : In sulfonamides, electron-withdrawing groups (e.g., nitro, chloro) on the benzene ring enhance antibacterial potency . Similarly, the 5-chloro-2-methoxy substitution in decanamide may optimize steric and electronic interactions with biological targets.

- Chain Length : Longer aliphatic chains (e.g., decanamide vs. acetamide) increase hydrophobic interactions but may reduce metabolic stability due to oxidative degradation.

Crystallographic and Physicochemical Data :

- The sulfonamide analog crystallizes in a planar conformation stabilized by N–H···O hydrogen bonds, as shown in single-crystal X-ray studies . In contrast, decanamide’s flexible chain may adopt multiple conformations, impacting binding to rigid enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.